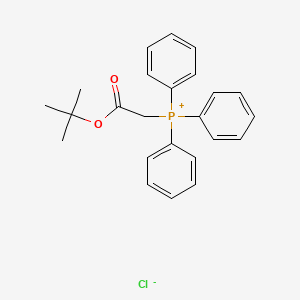
4-Hydroxy-2,3,5,6-tetrafluorostyrene
Descripción general
Descripción
4-Hydroxy-2,3,5,6-tetrafluorostyrene is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol It is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a styrene backbone
Métodos De Preparación
The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene typically involves the reaction of 2,3,4,5,6-pentafluorostyrene with potassium hydroxide in tert-butyl alcohol, followed by acidification with hydrochloric acid . The reaction conditions include refluxing the mixture for 2 hours, cooling it to room temperature, and then extracting the product with diethyl ether. The final product is purified through vacuum distillation, yielding this compound with a yield of approximately 58% .
Análisis De Reacciones Químicas
4-Hydroxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the styrene moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers with unique properties
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in unique interactions due to their high electronegativity, affecting the compound’s overall chemical behavior .
Comparación Con Compuestos Similares
4-Hydroxy-2,3,5,6-tetrafluorostyrene can be compared with other fluorinated styrenes, such as:
2,3,4,5,6-Pentafluorostyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-difluorostyrene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
4-Hydroxy-2,3,5,6-tetrachlorostyrene: Chlorine atoms replace fluorine, leading to different electronic and steric effects.
Propiedades
IUPAC Name |
4-ethenyl-2,3,5,6-tetrafluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELNCULMQLNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619624 | |
| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385422-30-0 | |
| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)




![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)](/img/structure/B1591743.png)
